1-(2-Bromophenyl)-4-oxocyclohexanecarboxylic Acid

Description

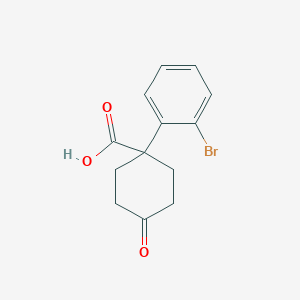

1-(2-Bromophenyl)-4-oxocyclohexanecarboxylic Acid is an organic compound featuring a cyclohexane ring substituted with a ketone group at the 4-position and a carboxylic acid group at the 1-position. The phenyl ring at the 1-position bears a bromine atom in the ortho (2-position), which imparts distinct electronic and steric properties. This compound is widely utilized as a building block in pharmaceutical synthesis and materials science due to its reactivity and structural versatility .

Propriétés

IUPAC Name |

1-(2-bromophenyl)-4-oxocyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrO3/c14-11-4-2-1-3-10(11)13(12(16)17)7-5-9(15)6-8-13/h1-4H,5-8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBZHZVQFEHMTGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1=O)(C2=CC=CC=C2Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401220104 | |

| Record name | Cyclohexanecarboxylic acid, 1-(2-bromophenyl)-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401220104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1385694-47-2 | |

| Record name | Cyclohexanecarboxylic acid, 1-(2-bromophenyl)-4-oxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1385694-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanecarboxylic acid, 1-(2-bromophenyl)-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401220104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromophenyl)-4-oxocyclohexanecarboxylic Acid typically involves the following steps:

Cyclohexanone Formation: The cyclohexanone moiety is synthesized through the oxidation of cyclohexanol using oxidizing agents like potassium dichromate (K2Cr2O7) in acidic conditions.

Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide (CO2) under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and carboxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions is crucial to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-Bromophenyl)-4-oxocyclohexanecarboxylic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Sodium hydroxide (NaOH) or other nucleophiles in polar solvents.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

1-(2-Bromophenyl)-4-oxocyclohexanecarboxylic Acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-(2-Bromophenyl)-4-oxocyclohexanecarboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in halogen bonding, while the carboxylic acid group can form hydrogen bonds, facilitating binding to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Effects

Physicochemical Properties

- Acidity: The carboxylic acid group’s acidity is influenced by substituents. Electron-withdrawing groups (e.g., Br, NO₂, F) enhance acidity by stabilizing the deprotonated form. For example, the 4-nitro derivative exhibits the highest acidity, while the 4-methoxy analog is the least acidic .

- Solubility : Methoxy and methyl groups improve solubility in organic solvents due to their hydrophobic nature, whereas halogenated derivatives (e.g., Br, Cl) show lower solubility in polar solvents .

- Thermal Stability : Bromine and chlorine substituents increase molecular weight and may enhance thermal stability compared to lighter halogens (e.g., F) .

Activité Biologique

1-(2-Bromophenyl)-4-oxocyclohexanecarboxylic acid is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, has been studied for various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data and research findings.

Chemical Structure and Properties

- Molecular Formula : C12H11BrO3

- Molecular Weight : 285.12 g/mol

- CAS Number : 1420816-51-8

The structure features a bromophenyl group attached to a cyclohexanecarboxylic acid moiety, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, treatment with this compound resulted in:

- Reduction in pro-inflammatory cytokines : IL-6 and TNF-alpha levels decreased significantly.

- Inhibition of NF-kB activation : This suggests a potential mechanism by which the compound exerts its anti-inflammatory effects.

Anticancer Properties

Preliminary studies have indicated that this compound may possess anticancer activity. In vitro assays conducted on several cancer cell lines revealed:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These findings point to the potential of this compound as a candidate for further development in cancer therapy.

The biological activity of this compound is believed to be mediated through multiple pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammation and cancer progression.

- Cell Cycle Arrest : Evidence suggests it can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Modulation : It may modulate oxidative stress levels within cells, contributing to its anticancer effects.

Case Studies

- Case Study on Antimicrobial Activity : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, highlighting its potential use in treating biofilm-associated infections.

- Case Study on Anti-inflammatory Effects : Research published in Inflammation Research showed that administration of the compound in animal models reduced paw edema significantly compared to controls, suggesting its efficacy as an anti-inflammatory agent.

- Case Study on Anticancer Effects : An investigation reported in Cancer Letters indicated that the compound effectively reduced tumor growth in xenograft models of breast cancer, supporting its potential as an anticancer therapeutic.

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the bromophenyl group (aromatic protons at ~7.5 ppm) and cyclohexanecarboxylic acid backbone (ketone at ~210 ppm in ¹³C) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (exact mass ~311.0 g/mol).

- X-ray Crystallography : For structural confirmation, as demonstrated for ethyl 2,6-bis(4-bromophenyl)-4-oxocyclohexanecarboxylate .

How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved during characterization?

Q. Advanced

- Deuterated Solvents : Use DMSO-d₆ to stabilize acidic protons and avoid splitting artifacts.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals; e.g., distinguish between diastereotopic protons in the cyclohexane ring.

- Variable Temperature NMR : Identify dynamic effects, such as keto-enol tautomerism, which may cause signal broadening .

What safety protocols are recommended for handling this compound in the laboratory?

Q. Basic

- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- First Aid : In case of exposure, rinse skin with water for 15 minutes and seek medical attention (refer to SDS for analogs like 1-(3,4-dimethoxyphenyl)-4-oxocyclohexanecarboxylic acid) .

How can researchers design experiments to evaluate its potential as a kinase inhibitor?

Q. Advanced

- In Silico Screening : Perform molecular docking studies using kinase crystal structures (e.g., PDB entries) to predict binding affinity.

- Enzyme Assays : Measure IC₅₀ values against recombinant kinases (e.g., EGFR or VEGFR) using fluorescence-based assays.

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., bromine position) and compare inhibitory activity, as seen in fluorophenyl analogs .

What strategies optimize reaction yield during the synthesis of this compound?

Q. Advanced

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling if aryl halide intermediates are used .

- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates.

- Temperature Gradients : Monitor reaction progress via TLC at 50–80°C to balance kinetics and side reactions .

What computational methods predict the compound’s reactivity or stability under varying conditions?

Q. Advanced

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to assess susceptibility to hydrolysis or oxidation.

- Molecular Dynamics (MD) : Simulate interactions in aqueous vs. organic solvents to guide purification strategies.

- pKa Prediction Tools : Estimate acidity of the carboxylic acid group (predicted pKa ~3.5–4.0) using software like ACD/Labs .

How do solubility properties influence purification and formulation in pharmacological studies?

Q. Basic

- Solubility Profile : The compound is likely soluble in DMSO or methanol but poorly soluble in water.

- Purification : Use gradient elution in reverse-phase HPLC (C18 column, acetonitrile/water mobile phase).

- Formulation : For in vitro assays, prepare stock solutions in DMSO (<0.1% final concentration to avoid cytotoxicity) .

What are the challenges in scaling up synthesis from milligram to gram quantities?

Q. Advanced

- Byproduct Formation : Monitor for di-brominated byproducts using LC-MS; optimize stoichiometry of brominating agents.

- Heat Management : Employ jacketed reactors to control exothermic reactions during acylation.

- Cost Efficiency : Substitute expensive catalysts (e.g., Pd) with nickel-based alternatives for large-scale coupling .

How can researchers validate the compound’s stability under long-term storage conditions?

Q. Advanced

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV chamber), and humidity (75% RH) for 4–8 weeks.

- Stability-Indicating Assays : Use HPLC to quantify degradation products (e.g., decarboxylated derivatives).

- Storage Recommendations : Store in amber vials at –20°C under inert gas (N₂ or Ar) to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.